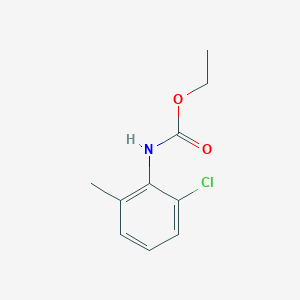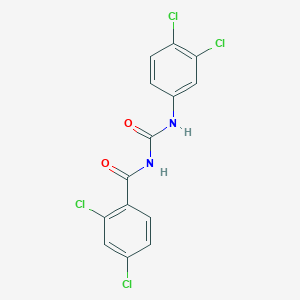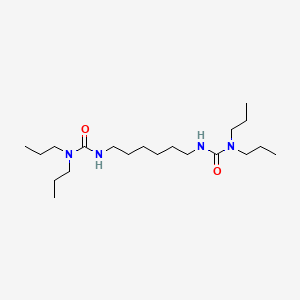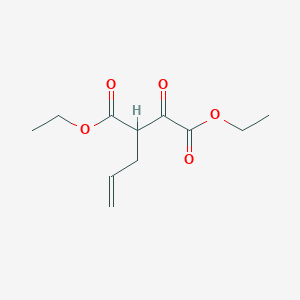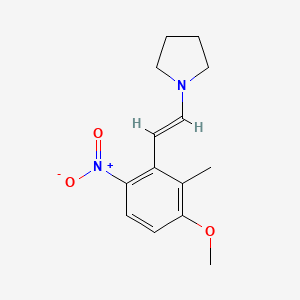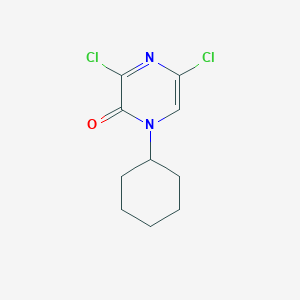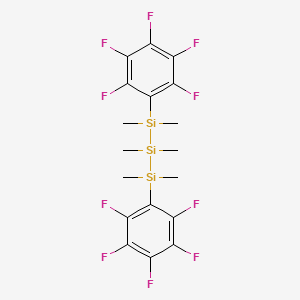
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane is a unique organosilicon compound characterized by its hexamethyl and pentafluorophenyl groups attached to a trisilane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane typically involves the reaction of hexamethyltrisilane with pentafluorophenyl reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability of the compound. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of hydrosilane derivatives.
Substitution: The pentafluorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions include silanol, siloxane, hydrosilane, and various substituted organosilicon compounds
Scientific Research Applications
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: Investigated for its potential use in bio-compatible materials and drug delivery systems.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing the behavior of other molecules. Its effects are mediated through the formation of stable organosilicon intermediates, which can interact with biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexamethyldisilazane: A related compound with similar applications in silylation and as a precursor in chemical vapor deposition processes.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Another organosilicon compound used in aromatic C-H silylation and as a reagent in the synthesis of agricultural adjuvants and sensory performance enhancers.
1,1,1,5,5,5-Hexamethyl-3,3-bis(trimethylsilyl)oxy-trisiloxane: Known for its use in the synthesis of advanced materials and coatings.
Uniqueness
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane stands out due to its unique combination of hexamethyl and pentafluorophenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various scientific and industrial fields.
Properties
CAS No. |
13014-50-1 |
|---|---|
Molecular Formula |
C18H18F10Si3 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
bis[dimethyl-(2,3,4,5,6-pentafluorophenyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C18H18F10Si3/c1-29(2,17-13(25)9(21)7(19)10(22)14(17)26)31(5,6)30(3,4)18-15(27)11(23)8(20)12(24)16(18)28/h1-6H3 |
InChI Key |
CNJNQMHVASDNCK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)[Si](C)(C)[Si](C)(C)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


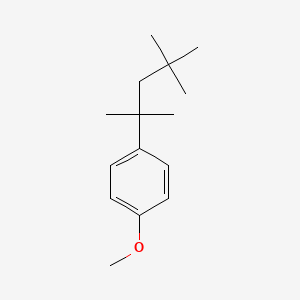

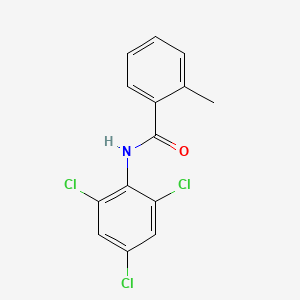
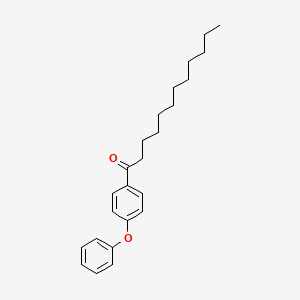
![4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine](/img/structure/B11946379.png)
